2,5-Diaminophenol dihydrochloride molecular structure and formula
2,5-Diaminophenol dihydrochloride molecular structure and formula
An In-Depth Technical Guide to 2,5-Diaminophenol Dihydrochloride: Structure, Properties, and Applications
Introduction
2,5-Diaminophenol dihydrochloride is a salt of an aromatic amine that serves as a highly valuable and versatile intermediate in various fields of chemical science. While its parent compound, 2,5-diaminophenol, provides the reactive scaffold, the dihydrochloride form offers enhanced stability and solubility in aqueous media, making it a more practical reagent for many laboratory and industrial applications. For researchers in organic synthesis, materials science, and drug development, a thorough understanding of this compound's properties is crucial for its effective utilization.
This guide provides a comprehensive technical overview of 2,5-Diaminophenol dihydrochloride, delving into its molecular structure, physicochemical characteristics, synthesis protocols, and key applications. The narrative is designed to equip scientists and development professionals with the expert insights necessary to leverage this compound's full potential, grounded in established chemical principles and supported by authoritative references.
Molecular Structure and Chemical Identity
The fundamental identity of 2,5-Diaminophenol dihydrochloride is defined by its unique molecular architecture. It consists of a phenol ring substituted with two amino groups at the C2 and C5 positions. The dihydrochloride designation indicates that each of the basic amino groups is protonated and associated with a chloride counter-ion. This salt formation significantly influences the compound's physical properties, particularly its solubility and stability, compared to its free base form (2,5-Diaminophenol, CAS 636-25-9).[1][2][3]
The precise arrangement of the hydroxyl and two amino groups dictates its reactivity, enabling it to serve as a precursor for a wide range of more complex molecules.[3]
Caption: Molecular structure of 2,5-Diaminophenol dihydrochloride.
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | 2,5-diaminophenol;dihydrochloride | [4] |
| CAS Number | 89691-80-5 | [5][6] |
| Molecular Formula | C₆H₁₀Cl₂N₂O | [5][6] |
| Molecular Weight | 197.06 g/mol | [5][6][7] |
| Canonical SMILES | C1=CC(=C(C=C1N)O)N.Cl.Cl | [5] |
| InChI Key | XQRUEDXXCQDNOT-UHFFFAOYSA-N (for free base) | [2][3][4][] |
Physicochemical Properties
The physical and chemical properties of 2,5-Diaminophenol dihydrochloride are critical for its proper handling, storage, and application in experimental setups.
Table 2: Physicochemical Data
| Property | Value | Source(s) |
| Appearance | Typically a crystalline solid, may range from white to beige or gray. The related 2,4-isomer is a beige or grayish-white solid. | [9][10] |
| Solubility | Soluble in water. The related 2,4-isomer is also slightly soluble in ethanol. | [11][12] |
| Melting Point | Data not readily available for the dihydrochloride salt. The free base (2,5-Diaminophenol) has a melting point of 164 °C. | [3][13] |
| Storage | Store in a tightly sealed container under an inert atmosphere at room temperature, in a cool, dry, and well-ventilated area. | [5] |
Synthesis and Reactivity
Synthesis Pathway
The predominant method for preparing the parent compound, 2,5-diaminophenol, is through the catalytic hydrogenation of 2,5-dinitrophenol.[2][3] The dihydrochloride salt is then typically prepared by conducting this reduction in the presence of hydrochloric acid or by subsequent treatment of the free base with HCl. This process efficiently reduces both nitro groups to amino groups.[14][15]
Caption: General workflow for synthesizing 2,5-Diaminophenol dihydrochloride.
Experimental Protocol: Catalytic Hydrogenation
This protocol is a representative method adapted from established procedures for the synthesis of diaminophenol hydrochlorides.[14][15]
-
Reactor Setup: Charge a suitable pressure reactor with a 4-10% aqueous solution of hydrochloric acid.
-
Addition of Reactant: Add 2,5-dinitrophenol to the acidic solution. The concentration can range from 2 to 50% by mass.
-
Catalyst Introduction: Introduce a catalytic amount of palladium on carbon (Pd/C, typically 5-10 wt%).
-
Hydrogenation: Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 1-60 atm).
-
Heating and Agitation: Heat the mixture to a temperature between 50°C and 150°C while stirring vigorously to ensure efficient mass transfer.
-
Monitoring: Monitor the reaction's progress by observing hydrogen uptake or by analytical techniques like TLC or HPLC until the starting material is consumed.
-
Work-up: Cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure and/or cool it to induce crystallization of the 2,5-Diaminophenol dihydrochloride product. The crystals can be collected by filtration, washed with a cold solvent (e.g., ethanol or methanol), and dried under vacuum.
Core Reactivity
The chemical behavior of 2,5-diaminophenol is governed by its three functional groups: two nucleophilic amino groups and one acidic hydroxyl group, all attached to an electron-rich aromatic ring.
-
Oxidation: The compound is susceptible to oxidation, a reaction that is fundamental to its use in dye chemistry and as a redox-active molecule in biological assays. Electrochemical oxidation can lead to the formation of 2-hydroxy-p-benzoquinoneimine, which can subsequently hydrolyze to 2-hydroxy-p-benzoquinone.[2]
-
Substitution: The amino and hydroxyl groups strongly activate the benzene ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. Furthermore, the amino groups themselves can undergo reactions such as acylation and alkylation.[2]
Applications in Research and Development
2,5-Diaminophenol dihydrochloride is not an end-product but a critical starting point for creating value-added molecules.
-
Organic Synthesis: It is a foundational building block for synthesizing a variety of complex organic compounds, including dyes and pigments. The specific positioning of its functional groups allows for the construction of heterocyclic systems like benzoxazoles and phenoxazinones, which are prevalent motifs in pharmacologically active compounds.[3]
-
Materials Science: In polymer chemistry, it serves as a monomer for the creation of high-performance polymers. Its rigid aromatic structure and reactive functional groups can be used to synthesize materials like polybenzoxazoles (PBOs), which are known for their exceptional thermal stability and mechanical strength.[3]
-
Medicinal Chemistry and Biological Research: The 2,5-diaminophenol scaffold is of growing interest in drug discovery. Derivatives have been investigated for potential antimicrobial and antioxidant properties.[2][3] In a research context, the compound's redox activity makes it a useful tool for studying enzyme mechanisms and oxidative stress pathways in biological systems.[2]
Safety, Handling, and Disposal
Due to its potential hazards, 2,5-Diaminophenol dihydrochloride must be handled with appropriate caution. Data from the closely related 2,4-isomer suggests it is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[9][16][17]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves when handling the compound.[16][18]
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[16]
-
Handling: Avoid generating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[9][16]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.[9][18]
-
Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[9]
-
Ingestion: If swallowed, call a poison control center or doctor immediately. Do not induce vomiting.[9][16]
-
Inhalation: Move the person to fresh air. Seek medical attention if you feel unwell.[9][16]
-
-
Storage: Store locked up in a dry, well-ventilated place, keeping the container tightly closed.[5]
-
Disposal: Dispose of contents and container to an approved hazardous waste disposal plant in accordance with local, state, and federal regulations.[9]
References
-
Cole-Parmer. (2003, October 10). Material Safety Data Sheet - 2,4-Diaminophenol dihydrochloride, 98% (titr.). Retrieved from [Link]
-
PubChemLite. (n.d.). 2,5-diaminophenol dihydrochloride (C6H8N2O). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,5-Diaminophenol. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (n.d.). US4323708A - Method for preparing 2,4-diaminolphenol or 2,4-diamonophenol dihydrochloride.
-
PrepChem.com. (n.d.). Synthesis of 2,4-diaminophenol dihydrochloride. Retrieved from [Link]
-
Synthetika. (n.d.). Amidol Dihydrochloride Photographic ( 2,4-diaminophenol ) [CAS 137-09-7] - 5g. Retrieved from [Link]
-
Haz-Map. (n.d.). 2,4-Diaminophenol dihydrochloride - Hazardous Agents. Retrieved from [Link]
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